molecular formula C13H10O B125604 Carlina oxide CAS No. 502-22-7

Carlina oxide

Cat. No.: B125604
CAS No.: 502-22-7
M. Wt: 182.22 g/mol
InChI Key: ICRHFCVRNWSKQH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Carlina oxide, a compound isolated from the essential oil (EO) of Carlina acaulis L. roots, has been studied for its potent insecticidal activities . The primary targets of this compound are various arthropod vectors and agricultural pests . It has shown significant toxicity towards the eggs and larvae of certain insects .

Mode of Action

It has been suggested that this compound may damage insect cells by forming carbocations that react with -sh groups and amino groups of proteins and other molecules . Additionally, this compound has been tested for anti-acetylcholinesterase activity, although it showed lower performance compared to galantamine .

Biochemical Pathways

It has been observed to have a moderate antioxidant potential, which may play a role in preserving the shelf-life of herbal-based insecticides

Pharmacokinetics

It’s known that the compound’s poor water solubility and rapid degradation from uv light and oxygen in the environment limit its real-world use . To overcome these limitations, nanoemulsions of this compound have been developed, which could boost its efficacy and stability .

Result of Action

The result of this compound’s action is primarily insecticidal. It has shown significant contact toxicity on insect eggs, with high hatching inhibition . Moreover, it has demonstrated larvicidal effects, with complete mortality observed in translaminar toxicity tests . In vitro studies have also shown that this compound elicits cell-line-specific toxicity .

Action Environment

The environment plays a crucial role in the action of this compound. For instance, the formulation of this compound into nanoemulsions can enhance its stability and efficacy . The field use of these formulations as larvicides is unlikely to guarantee uniform dispersion in the environment, thus failing to achieve the required concentrations . Therefore, the environmental factors influencing the action, efficacy, and stability of this compound are an important area for future research.

Biochemical Analysis

Biochemical Properties

Carlina oxide has been identified as an AChE inhibitor . It interacts with acetylcholinesterase (AChE), an enzyme crucial for nerve function, inhibiting its activity . This interaction is of biochemical significance as it influences the regulation of neurotransmitters.

Cellular Effects

This compound exhibits antioxidant activity, protecting cells from damage induced by reactive oxygen species such as hydrogen peroxide . It also shows cytotoxic effects on certain vertebrate cells, human dermis, HCT116 and MDA-MB231 cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes like AChE . By inhibiting AChE, this compound can influence neurotransmission and potentially alter gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been used to develop long-lasting mosquito larvicides . Its poor water solubility and rapid degradation from UV light and oxygen in the environment limit its use, but encapsulation in micro- and nanoemulsions has been shown to enhance its stability .

Dosage Effects in Animal Models

The acute toxicity of Carlina acaulis essential oil and its microemulsion was evaluated in Wistar rats through oral administration . The essential oil LD50 was 1098 mg kg −1 bw, whereas its microemulsion, even at 5000 mg kg −1 bw (considered the upper testing limit to establish safety to mammals), was not toxic .

Metabolic Pathways

Given its role as an AChE inhibitor , it likely interacts with cholinergic pathways.

Chemical Reactions Analysis

Types of Reactions: Carlina oxide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying its chemical structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and product purity.

Major Products Formed: The major products formed from the reactions of this compound include its analogues with modified chemical structures. These analogues have been shown to possess enhanced insecticidal properties and reduced toxicity compared to the natural compound .

Properties

IUPAC Name

2-(3-phenylprop-1-ynyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c1-2-6-12(7-3-1)8-4-9-13-10-5-11-14-13/h1-3,5-7,10-11H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRHFCVRNWSKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC#CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198237
Record name 2-(3-Phenyl-1-propyn-1-yl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502-22-7
Record name 2-(3-Phenyl-1-propyn-1-yl)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carlina oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Phenyl-1-propyn-1-yl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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